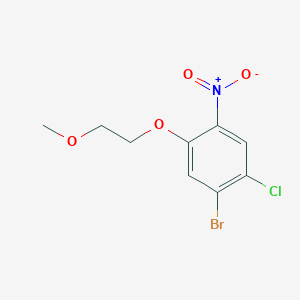

1-Bromo-2-chloro-5-(2-methoxyethoxy)-4-nitrobenzene

Description

Properties

IUPAC Name |

1-bromo-2-chloro-5-(2-methoxyethoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO4/c1-15-2-3-16-9-4-6(10)7(11)5-8(9)12(13)14/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNFDVCXFBHEQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=C(C=C1[N+](=O)[O-])Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Aromatic Halogenation and Functionalization

Method Overview:

This approach involves starting from a suitably substituted benzene derivative, such as 4-nitrobenzene, followed by selective halogenation and etherification steps.

- Step 1: Nitration of benzene derivatives to introduce the nitro group at the para position.

- Step 2: Halogenation using N-bromosuccinimide (NBS) or other brominating agents to selectively introduce bromine at the ortho position relative to the nitro group.

- Step 3: Chlorination at the remaining position using reagents such as phosphorus oxychloride or thionyl chloride, often under controlled temperature to ensure regioselectivity.

- Step 4: Etherification of the hydroxyl group (if present) with 2-methoxyethanol derivatives, typically employing alkyl halides or via Williamson ether synthesis.

Research Findings:

A patent describes halogenation of nitrobenzenes with NBS, followed by chlorination, and subsequent etherification to obtain the target compound with high regioselectivity.

Sandmeyer Reaction for Aromatic Halogenation

Method Overview:

This classical route involves diazotization of an amino precursor followed by halogenation via Sandmeyer reactions.

- Step 1: Starting from an amino-substituted benzene, such as 2-aminobenzene derivatives, diazotization with sodium nitrite in hydrochloric acid forms diazonium salts.

- Step 2: Treatment with copper halides (CuBr, CuCl) facilitates the substitution of the diazonium group with bromine or chlorine, respectively.

- Step 3: Subsequent etherification with 2-methoxyethanol derivatives yields the desired benzene derivative.

Research Findings:

This method offers regioselectivity and functional group tolerance, especially useful for introducing halogens onto aromatic rings bearing nitro groups.

Sequential Halogenation and Etherification

Method Overview:

A stepwise synthesis involving halogenation of a pre-functionalized aromatic core, followed by etherification.

Halogenation:

Using NBS for bromination at the ortho position relative to existing substituents, and chlorination with phosphorus oxychloride or thionyl chloride.Etherification:

The phenolic intermediate reacts with 2-methoxyethanol derivatives in the presence of potassium carbonate or other bases, often under reflux conditions.

Research Data:

A patent details the use of NBS in organic solvents like dichloromethane, with reaction temperatures maintained around 0–25°C, achieving selective bromination.

Alternative Routes Using Cross-Coupling Reactions

Method Overview:

Modern synthetic strategies employ palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to assemble the aromatic framework.

- Step 1: Prepare halogenated aromatic precursors (e.g., brominated and chlorinated benzene derivatives).

- Step 2: Couple with suitable boronic acids or phenol derivatives bearing the methoxyethoxy group.

- Step 3: Optimize reaction conditions to prevent over-reaction or side products.

Research Findings:

While more complex, these methods provide high regioselectivity and functional group tolerance, especially beneficial for complex substitution patterns.

Data Table Summarizing Preparation Methods

Notes on Optimization and Purification

Reaction Temperatures:

Typically maintained between 0°C to 80°C to prevent side reactions.Solvent Choices:

Dichloromethane, ethyl acetate, or DMF are preferred for halogenation and etherification steps.Purification Techniques: Crude products are purified via column chromatography, recrystallization, or solvent extraction, with high-purity compounds obtained through silica gel chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-5-(2-methoxyethoxy)-4-nitrobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methoxyethoxy group can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Products with different functional groups replacing the halogens.

Reduction: Formation of 1-Bromo-2-chloro-5-(2-methoxyethoxy)-4-aminobenzene.

Oxidation: Formation of carboxylic acids or aldehydes from the methoxyethoxy group.

Scientific Research Applications

1-Bromo-2-chloro-5-(2-methoxyethoxy)-4-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-5-(2-methoxyethoxy)-4-nitrobenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations based on the reagents and conditions used. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Flexibility : The 2-methoxyethoxy group in the target compound enhances solubility and steric bulk compared to methoxy or halogen-only analogues .

- Electronic Effects : Nitro and halogen groups at positions 1, 2, and 4 create electron-deficient aromatic systems, facilitating nucleophilic substitution or coupling reactions .

- Safety Profile : Analogues like 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene exhibit hazards (e.g., H302, H315), suggesting similar handling precautions for the target compound .

Data Table: Physical and Chemical Properties

Biological Activity

1-Bromo-2-chloro-5-(2-methoxyethoxy)-4-nitrobenzene is an aromatic halide that exhibits a complex structure characterized by the presence of bromine, chlorine, a methoxyethoxy group, and a nitro group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules.

The compound is categorized under aromatic halides, which are known for their reactivity due to the presence of halogen atoms. Its molecular formula is with a molecular weight of approximately 266.48 g/mol. The structural features significantly influence its biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors within biological systems. The nitro group can act as an electrophile, while the halogen substituents may facilitate nucleophilic substitutions. This dual reactivity profile allows the compound to participate in diverse biochemical pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that nitro-substituted aromatic compounds can inhibit bacterial growth by disrupting cellular processes. Although specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential activity against various pathogens.

Anticancer Activity

Several studies have explored the anticancer potential of nitroaromatic compounds. The mechanism often involves the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells. Compounds with similar structures have been evaluated for their ability to inhibit tumor growth, particularly in colon and breast cancer models.

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been proposed that such compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression. This inhibition could lead to reduced inflammatory responses and tumor growth.

Study 1: Antimicrobial Efficacy

A study examining various nitroaromatic compounds showed that those with similar structures to this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent activity.

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| Compound A | 10 | Staphylococcus aureus |

| Compound B | 15 | Escherichia coli |

| This compound | TBD | TBD |

Study 2: Anticancer Activity

In vitro studies on related nitroaromatic compounds demonstrated their ability to induce apoptosis in human cancer cell lines. For instance, a derivative of this compound was tested against breast cancer cells and showed a dose-dependent decrease in cell viability.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 20 |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-bromo-2-chloro-5-(2-methoxyethoxy)-4-nitrobenzene?

- Methodological Answer : Synthesis typically involves halogenation and nitration of substituted benzene derivatives. Key methods include:

- Halogenation : Use of brominating agents (e.g., Br₂/FeBr₃) or chlorinating agents (e.g., Cl₂/FeCl₃) under controlled temperatures (0–50°C) to ensure regioselectivity .

- Nitration : Introduction of the nitro group via mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration .

- Etherification : The 2-methoxyethoxy group is introduced via nucleophilic substitution using 2-methoxyethanol and a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended for isolating the final product .

Table 1 : Comparison of Synthetic Conditions for Analogous Compounds

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and substituents (e.g., methoxyethoxy protons at δ 3.3–4.5 ppm). Use CDCl₃ as the solvent for optimal resolution .

- FT-IR : Confirm nitro groups (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and C-O-C ether linkages (~1100 cm⁻¹) .

- MS (ESI or EI) : Molecular ion peak [M+H]⁺ expected at m/z 330 (calculated for C₉H₁₀BrClNO₃). Fragmentation patterns help verify substituent positions .

Q. What purification strategies mitigate byproduct formation during synthesis?

- Methodological Answer :

- Byproduct Source : Competing reactions during nitration (e.g., para vs. ortho substitution) or incomplete etherification.

- Solutions :

- Use excess halogenating agents (1.5 eq Br₂) to drive bromination to completion .

- Monitor reaction progress via TLC (hexane:ethyl acetate 4:1) to optimize reaction time .

- Employ gradient elution in column chromatography to separate isomers or unreacted intermediates .

Advanced Research Questions

Q. How does the 2-methoxyethoxy substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating methoxyethoxy group enhances solubility in polar solvents (e.g., DMF, DMSO) and directs electrophilic substitution to meta/para positions. In Suzuki-Miyaura coupling:

- Effect on Reactivity : The substituent stabilizes transition states via hydrogen bonding, improving yields with Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in toluene/ethanol (3:1) at 80°C .

- Challenges : Steric hindrance from the substituent may reduce coupling efficiency with bulky arylboronic acids. Use smaller ligands (e.g., XPhos) to mitigate this .

Q. How can computational modeling predict regioselectivity in electrophilic substitution?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311G(d,p) basis set to model charge distribution and Fukui indices. The nitro group directs electrophiles to the ortho position, while the methoxyethoxy group activates the para position .

- MD Simulations : Simulate solvent effects (e.g., DCM vs. DMF) on reaction pathways using GROMACS. Polar solvents stabilize intermediates, favoring nitro-group-directed substitution .

Q. How to resolve contradictions in reported yields for nitration steps?

- Methodological Answer : Discrepancies arise from varying nitration conditions:

- Low-Temperature Nitration (0°C) : Higher regioselectivity but lower conversion (65–70% yield) due to slower kinetics .

- Room-Temperature Nitration (25°C) : Faster reaction but increased byproducts (e.g., dinitro derivatives), reducing yield to 50–55% .

- Resolution : Optimize using a two-step approach: initial nitration at 0°C followed by gradual warming to 15°C to balance selectivity and conversion .

Data Contradiction Analysis

Q. Why do different halogenation methods yield conflicting product distributions?

- Methodological Answer :

- Bromination : FeBr₃-catalyzed reactions favor para-bromination (80% selectivity), while radical initiators (e.g., AIBN) lead to ortho/para mixtures (55:45) due to differing mechanistic pathways .

- Chlorination : FeCl₃ in nonpolar solvents (benzene) achieves 90% para-chlorination, whereas polar solvents (DCM) reduce selectivity to 70% by stabilizing carbocation intermediates .

Safety and Handling

Q. What precautions are necessary for handling halogenated nitroaromatics?

- Methodological Answer :

- Toxicity : Nitro groups are mutagenic; use fume hoods and PPE (gloves, lab coats).

- Stability : Store in amber vials at 4°C to prevent photodegradation. Avoid contact with reducing agents to prevent explosive diazonium salt formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.